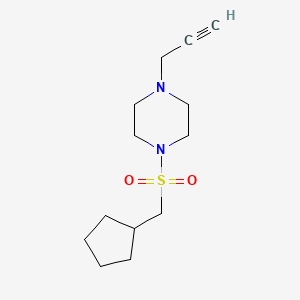

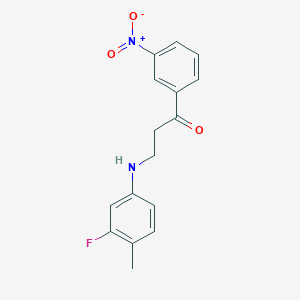

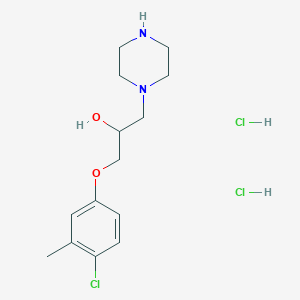

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Br-Cbz is a chemical compound that belongs to the carbamate family. It is a white crystalline solid with a molecular formula of C14H15BrN2O2 and a molecular weight of 329.19 g/mol. Br-Cbz is a versatile compound that has been used in various scientific research applications, including drug discovery, catalysis, and material science.

Applications De Recherche Scientifique

Precursor to Biologically Active Compounds

This compound serves as a potential precursor for the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products have been found to possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.

Scaffold for Synthesis of Indole Derivatives

The tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is significant as a scaffold in the synthesis of indole derivatives. These derivatives are important in the development of compounds with various biological activities, including anticancer and antipsychotic effects .

Suzuki Coupling Reactions

Due to the presence of BOC protection, this compound is an ideal substrate for Suzuki coupling reactions. It can be used to afford biaryls through reactions with different boronic acids, which are crucial in pharmaceutical research and development .

Antibacterial and Antifungal Applications

Derivatives of this compound have been studied for their antibacterial and antifungal activities. They have shown moderate activity against several microorganisms, indicating their potential use in developing new antimicrobial agents .

Drug Discovery and Development

The tert-butyl group in the compound provides a protective group that can be easily removed, making it a valuable intermediate in drug discovery and development. It allows for the introduction of various functional groups that can enhance the biological activity of the final drug molecule .

Chemical Synthesis Intermediates

The compound acts as an intermediate in the chemical synthesis of a wide range of organic compounds. Its versatility in reactions makes it a valuable asset in organic chemistry research and synthesis .

Conformational Studies

The structure of tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate allows for conformational flexibility, which is essential in the study of molecular interactions and the development of compounds with desired biological activities .

Physicochemical Property Adjustment

Incorporation of the tert-butyl group and the bromophenyl moiety can be used to adjust the physicochemical properties of molecules, such as solubility and polarity. This adjustment is crucial in optimizing compounds for better pharmacokinetic and pharmacodynamic profiles .

Mécanisme D'action

Mode of Action

It is known that carbamate compounds often act by interacting with enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The bioavailability of this compound would depend on these properties, which influence how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .

Result of Action

Carbamates in general can have a wide range of effects depending on their specific targets .

Action Environment

The action, efficacy, and stability of “Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate” can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .

Propriétés

IUPAC Name |

tert-butyl N-[(4-bromophenyl)-cyanomethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAIKQYQAWTADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

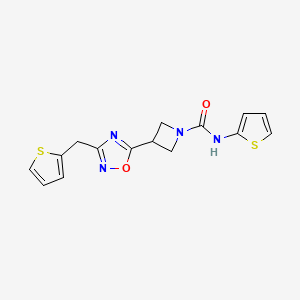

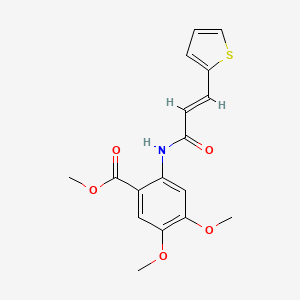

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

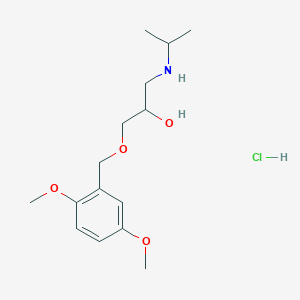

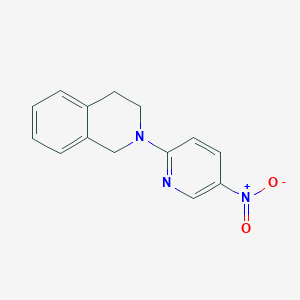

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)

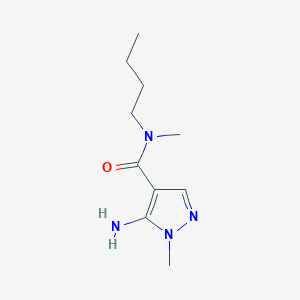

![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)